methyl N-(pyrrolidin-1-ylcarbonyl)valinate
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Overview
Description
Methyl N-(pyrrolidin-1-ylcarbonyl)valinate is an organic compound that features a pyrrolidine ring and a valinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(pyrrolidin-1-ylcarbonyl)valinate typically involves the reaction of valine with pyrrolidine and methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond. The general reaction scheme is as follows:
- Valine is reacted with pyrrolidine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the intermediate N-(pyrrolidin-1-ylcarbonyl)valine.
- The intermediate is then treated with methyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(pyrrolidin-1-ylcarbonyl)valinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ester or amide functionalities.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl N-(pyrrolidin-1-ylcarbonyl)valinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-(pyrrolidin-1-ylcarbonyl)valinate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ester and amide functionalities can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(pyrrolidin-1-ylcarbonyl)glycinate
- Methyl N-(pyrrolidin-1-ylcarbonyl)alaninate
- Methyl N-(pyrrolidin-1-ylcarbonyl)leucinate
Uniqueness
Methyl N-(pyrrolidin-1-ylcarbonyl)valinate is unique due to the presence of the valinate ester, which can impart specific steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 3-methyl-2-(pyrrolidine-1-carbonylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)9(10(14)16-3)12-11(15)13-6-4-5-7-13/h8-9H,4-7H2,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWKOKRJJBECJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)N1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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